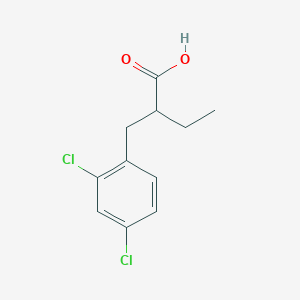
2-(2,4-Dichlorobenzyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorobenzyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 2,4-dichlorobenzyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,4-Dichlorbenzyl)butansäure beinhaltet typischerweise die Reaktion von 2,4-Dichlorbenzylchlorid mit Butansäure unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die nukleophile Substitutionsreaktion zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(2,4-Dichlorbenzyl)butansäure kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig zusätzliche Reinigungsschritte wie Umkristallisation oder Chromatographie zum Einsatz kommen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2,4-Dichlorbenzyl)butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Die Dichlorbenzylgruppe kann an Substitutionsreaktionen teilnehmen, bei denen die Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Nukleophile wie Amine oder Thiole können verwendet werden, um die Chloratome in der Dichlorbenzylgruppe zu ersetzen.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Alkane.
Substitution: Verschiedene substituierte Benzyl-Derivate.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorbenzyl)butansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Untersucht auf ihre potenzielle biologische Aktivität und Interaktionen mit biologischen Molekülen.
Medizin: Erforscht auf ihre potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und entzündungshemmender Wirkungen.
Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2,4-Dichlorbenzyl)butansäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorobenzyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorobenzyl)butanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,4-Dichlorbenzylalkohol: Teilt die Dichlorbenzylgruppe, unterscheidet sich jedoch in der funktionellen Gruppe, die an die Benzyl-Einheit gebunden ist.
2,4-Dichlorbenzoesäure: Ähnlich in der Struktur, jedoch ohne die Butansäureeinheit.
2,4-Dichlorphenylessigsäure: Enthält einen ähnlichen aromatischen Ring mit Chlorsubstituenten, hat jedoch eine andere Seitenkette.
Einzigartigkeit
2-(2,4-Dichlorbenzyl)butansäure ist aufgrund der Kombination der Dichlorbenzylgruppe mit der Butansäureeinheit einzigartig, die spezifische chemische und biologische Eigenschaften verleiht, die in den oben aufgeführten ähnlichen Verbindungen nicht vorkommen.
Eigenschaften
Molekularformel |
C11H12Cl2O2 |
|---|---|
Molekulargewicht |
247.11 g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H12Cl2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
ALBNGCIGJZVYRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



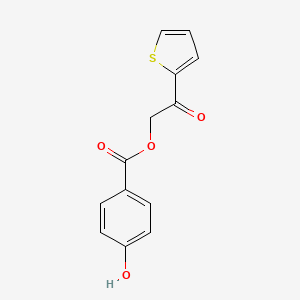
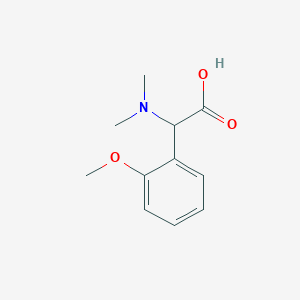
![2-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12116802.png)

![[6-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12116811.png)

![2-[[2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12116819.png)
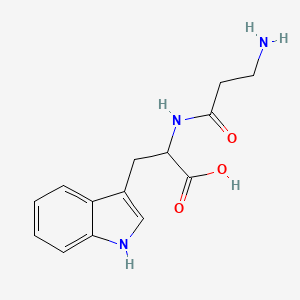
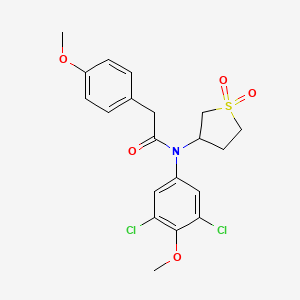
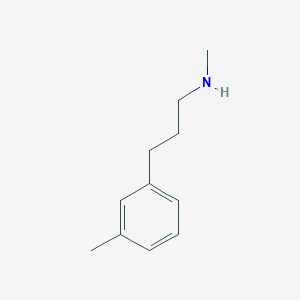
amine](/img/structure/B12116846.png)
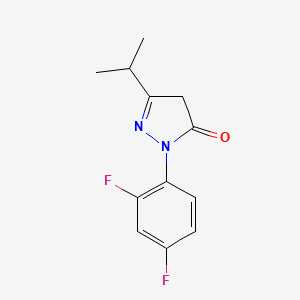
![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)
